2-Amino-5-(2,5-difluorophenyl)pyridine chemical properties
2-Amino-5-(2,5-difluorophenyl)pyridine chemical properties
An In-Depth Technical Guide to 2-Amino-5-(2,5-difluorophenyl)pyridine: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold represents a cornerstone for the development of novel therapeutics. Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating significant biological activities that span oncology, virology, and neurodegenerative disease.[1][2] The introduction of a biaryl linkage, particularly to a fluorinated phenyl ring, creates a class of molecules known as biaryl aminopyridines. These structures offer a unique combination of conformational rigidity, metabolic stability, and the potential for precise, high-affinity interactions with biological targets.
This guide provides a comprehensive technical overview of a specific member of this class: 2-Amino-5-(2,5-difluorophenyl)pyridine . This compound is of significant interest to researchers in drug discovery and materials science due to its structural motifs, which are commonly associated with kinase inhibition and other targeted therapeutic modalities. As a Senior Application Scientist, this document is structured to provide not just data, but a field-proven perspective on the synthesis, characterization, and potential utility of this valuable chemical entity. We will delve into the causality behind experimental choices and present protocols designed for robust, verifiable outcomes.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The structure of 2-Amino-5-(2,5-difluorophenyl)pyridine features a nucleophilic amino group and a basic pyridine nitrogen, electronically influenced by an adjacent, electron-withdrawing difluorophenyl ring. This electronic interplay is critical to its reactivity and interaction with biological macromolecules.
Caption: Chemical Structure of 2-Amino-5-(2,5-difluorophenyl)pyridine.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₁H₈F₂N₂ | Based on structure |
| Molecular Weight | 206.19 g/mol | Calculated from formula |
| Appearance | Off-white to pale yellow solid | Predicted based on related biaryl aminopyridines[3] |
| Melting Point | 131-140 °C (estimated) | Based on the analogous compound 2-Amino-5-phenylpyridine[3] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, DMF) | Inferred from solubility data of 2-Amino-5-fluoropyridine |
| LogP | ~2.5 (estimated) | Calculated using chemical property prediction software |
Synthesis and Purification
The most robust and scalable method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is favored in pharmaceutical development for its high functional group tolerance, excellent yields, and the commercial availability of a vast library of boronic acid reagents.
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The synthesis involves the coupling of a 2-amino-5-halopyridine (typically bromo- or iodo-) with (2,5-difluorophenyl)boronic acid. The choice of a brominated pyridine precursor offers a good balance of reactivity and stability.
Caption: General workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and purity.
1. Reagents and Equipment:
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2-Amino-5-bromopyridine (1.0 eq)
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(2,5-difluorophenyl)boronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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1,4-Dioxane, anhydrous
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Deionized Water, degassed
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Schlenk flask or three-neck round-bottom flask
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Magnetic stirrer, heating mantle, condenser
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Inert gas supply (Argon or Nitrogen)
2. Step-by-Step Procedure:
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Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Amino-5-bromopyridine, (2,5-difluorophenyl)boronic acid, and potassium carbonate.
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Expert Insight: Using an inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalytic form, ensuring the longevity and efficiency of the catalyst.
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-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.
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Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
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Expert Insight: A mixed aqueous-organic solvent system is often essential. Dioxane solubilizes the organic starting materials, while water is required to dissolve the inorganic base, facilitating the crucial activation of the boronic acid for transmetalation.[4]
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-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting 2-Amino-5-bromopyridine is consumed.
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Work-up:
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Cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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-
Purification:
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Concentrate the crude product under reduced pressure.
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Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Expert Insight: The polarity of the eluent is chosen to effectively separate the moderately polar product from non-polar impurities and the highly polar baseline catalyst residues.
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Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following data represent the expected spectroscopic signatures for verifying the identity and purity of 2-Amino-5-(2,5-difluorophenyl)pyridine.
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the protons on both aromatic rings. The amino protons will likely appear as a broad singlet.
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δ ~8.0-8.2 ppm (doublet, 1H, pyridine H-6)
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δ ~7.4-7.6 ppm (multiplet, 3H, pyridine H-4 and phenyl protons)
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δ ~7.2-7.3 ppm (multiplet, 1H, phenyl proton)
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δ ~6.6-6.7 ppm (doublet, 1H, pyridine H-3)
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δ ~5.5-6.0 ppm (broad singlet, 2H, -NH₂)
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FT-IR Spectroscopy (KBr Pellet): The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic |
| 1620 - 1580 | C=C and C=N stretching | Aromatic Rings |
| 1250 - 1100 | C-F stretching | Aryl-Fluoride |
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High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass, confirming the elemental composition.
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Expected [M+H]⁺: 207.0728 (Calculated for C₁₁H₉F₂N₂⁺)
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Chemical Reactivity and Derivatization Potential
2-Amino-5-(2,5-difluorophenyl)pyridine is not just an endpoint but a versatile intermediate for further chemical modification, a key attribute for library synthesis in drug discovery.
Caption: Key reactivity sites on the 2-Amino-5-(2,5-difluorophenyl)pyridine scaffold.
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Reactions at the Amino Group: The primary amino group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and reacts with isocyanates to form ureas. These transformations are fundamental in structure-activity relationship (SAR) studies to probe hydrogen bonding interactions with protein targets.
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Reactions at the Pyridine Nitrogen: The pyridine nitrogen is basic (pKa ~3-4, estimated) and can be protonated to form salts, which is often used to improve the aqueous solubility and crystalline properties of drug candidates. It can also act as a ligand for transition metals.
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Substitution on the Aromatic Rings: While the rings are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and fluorine atoms, directed functionalization may be possible under specific, often harsh, conditions or via metal-catalyzed cross-coupling of a pre-functionalized analogue.
Applications in Drug Discovery and Materials Science
The true value of this molecule lies in its potential as a building block for high-value compounds.
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Medicinal Chemistry: The biaryl aminopyridine motif is a "privileged structure" found in numerous kinase inhibitors. The 2-aminopyridine portion often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The difluorophenyl group can occupy hydrophobic pockets and its fluorine atoms can form favorable orthogonal multipolar or hydrogen bond interactions, enhancing binding affinity and modulating physicochemical properties like metabolic stability.[1][2] Potential therapeutic areas include:
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Materials Science: The rigid, conjugated system of 2-Amino-5-(2,5-difluorophenyl)pyridine makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) or as a ligand in the synthesis of novel organometallic complexes with unique photophysical properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally related compounds like 2-amino-5-chloropyridine, the following guidelines should be observed.[6]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.
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Hazards: The compound should be treated as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 2-Amino-5-fluoropyridine: A Chemist's Perspective.
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
- PubChem. 2-Amino-5-chloropyridine.
- Thermo Scientific Chemicals. 2-Amino-5-phenylpyridine, 97%.
- PubMed. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists.
- Tokyo Chemical Industry. 2-Amino-5-fluoropyridine.
- ResearchGate. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
- ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H26002.03 [thermofisher.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
